Cas no 95028-49-2 (4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one)
![4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one structure](https://ja.kuujia.com/scimg/cas/95028-49-2x500.png)
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 化学的及び物理的性質
名前と識別子
-
- 4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Z56845245
- 4-allyl-1-thioxo-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- HMS1763N12
- BDBM80322
- SMR000588313
- DTXSID901333734
- MFCD03651680
- G31884
- AKOS000116304
- CHEMBL1478489
- SR-01000034749-1
- 95028-49-2
- 4-prop-2-enyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- cid_2363795
- MLS001171023
- SR-01000034749
- SCHEMBL24324396
- EN300-03440
- BDBM50548843
- HMS2873N07
- VDA02849
-
- インチ: InChI=1S/C12H10N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h2-6H,1,7H2,(H,14,18)
- InChIKey: HOAFKCJEEQOECV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 258.05753213Da
- どういたいしつりょう: 258.05753213Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 80Ų
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390806-1g |
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95%+ | 1g |
$99 | 2022-06-09 | |
Chemenu | CM390806-5g |
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95%+ | 5g |
$298 | 2022-06-09 | |
1PlusChem | 1P00IJ5R-50mg |
4-Allyl-1-mercapto-4h-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 50mg |
$77.00 | 2025-03-15 | |
Enamine | EN300-03440-0.25g |
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 0.25g |
$79.0 | 2023-06-13 | |
Enamine | EN300-03440-10.0g |
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 10g |
$688.0 | 2023-06-13 | |
Aaron | AR00IJE3-10g |
4-Allyl-1-mercapto-4h-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 10g |
$971.00 | 2024-07-18 | |
Aaron | AR00IJE3-1g |
4-Allyl-1-mercapto-4h-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 1g |
$244.00 | 2024-07-18 | |
Enamine | EN011-7536-5g |
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 5g |
$465.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554895-5g |
4-Allyl-1-mercapto-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
95028-49-2 | 98% | 5g |
¥2884.00 | 2024-04-24 | |
A2B Chem LLC | AI63839-10g |
4-Allyl-1-mercapto-4h-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
95028-49-2 | 95% | 10g |
$760.00 | 2024-07-18 |
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneに関する追加情報
Introduction to 4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 95028-49-2)
4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound belongs to the quinazolinone class of heterocycles, which are well-documented for their diverse pharmacological properties. The presence of multiple functional groups, including a propenyl group and a sulfanyl group, enhances its chemical reactivity and makes it a promising candidate for further investigation in drug discovery.
The CAS number 95028-49-2 provides a unique identifier for this compound, facilitating its recognition and differentiation from other molecules in scientific literature and databases. The systematic naming of this compound reflects its intricate structure, which consists of a quinazolinone core fused with a triazolopyrimidine moiety. This particular arrangement of heterocyclic rings imparts distinct electronic and steric properties that can influence its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules more accurately. Studies have suggested that the sulfanyl group in 4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one may play a crucial role in modulating the compound's bioactivity by participating in hydrogen bonding or hydrophobic interactions with protein targets. Additionally, the propenyl group could contribute to the molecule's solubility and pharmacokinetic properties, making it more amenable to oral administration or other routes of delivery.
In the realm of medicinal chemistry, the development of novel heterocyclic compounds like 4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is driven by the need for innovative therapeutic agents that can address unmet medical needs. The quinazolinone scaffold has a long history of use in the synthesis of antiviral, anticancer, and anti-inflammatory drugs. By incorporating additional functional groups or modifying existing ones, chemists can fine-tune the pharmacological profile of these molecules to achieve desired effects.
One area of particular interest is the potential application of 4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one in the treatment of neurological disorders. Preliminary studies have indicated that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. The precise arrangement of rings and functional groups in this molecule could make it an effective modulator of pathways relevant to conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to validate these hypotheses and explore potential therapeutic applications.
The synthesis of 4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one presents both challenges and opportunities for synthetic chemists. The multi-step process requires careful optimization to ensure high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently. Additionally, modern spectroscopic methods like NMR spectroscopy and mass spectrometry are essential for characterizing the compound's structure and confirming its identity.
As research continues to uncover new biological activities and mechanisms of action for 4-(propenyl)-sulfanyl-substituted quinazolinones, collaborations between chemists and biologists will become increasingly important. Integrating structural biology techniques such as X-ray crystallography or cryo-electron microscopy can provide insights into how these molecules interact with their targets at an atomic level. This information is invaluable for designing next-generation analogs with improved potency and selectivity.
The regulatory landscape for new pharmaceutical compounds also plays a significant role in shaping research priorities. Ensuring compliance with guidelines set forth by agencies such as the FDA or EMA is essential for advancing candidates like CAS No 95028-49-2 towards clinical development. Preclinical studies must be conducted thoroughly to assess toxicity profiles before human trials can begin. These studies often involve evaluating acute and chronic toxicity endpoints in animal models.
In conclusion, 4-(propenyl)-sulfanyl-substituted triazolopyrimidoquinazolinones represent an exciting area of exploration within medicinal chemistry. Their unique structural features offer potential advantages over existing therapeutic agents through improved bioavailability or target specificity. Continued investigation into their biological activities will be crucial for realizing their full pharmaceutical potential.
95028-49-2 (4-(prop-2-en-1-yl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one) 関連製品
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